molecular formula C8H6BrClINO B13889343 N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide

N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide

Cat. No.: B13889343
M. Wt: 374.40 g/mol
InChI Key: UHHMLPAEPOELJD-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide typically involves the halogenation of a phenylacetamide precursor. The process can be carried out through a series of electrophilic aromatic substitution reactions, where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. Common reagents used in these reactions include bromine, chlorine gas, and iodine, along with catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenylacetamides, phenolic derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-chloro-5-fluoro-phenyl)acetamide
  • N-(3-Iodo-5-chloro-4-bromo-phenyl)acetamide
  • N-(3-Chloro-5-bromo-4-iodo-phenyl)acetamide

Uniqueness

N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is unique due to the specific arrangement of halogen atoms on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrClINO

Molecular Weight

374.40 g/mol

IUPAC Name

N-(3-bromo-5-chloro-4-iodophenyl)acetamide

InChI

InChI=1S/C8H6BrClINO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13)

InChI Key

UHHMLPAEPOELJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Br)I)Cl

Origin of Product

United States

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